2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride
Description
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is a fluorinated ethanolamine derivative characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 2-position.
Properties
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14;/h1-4,8,14H,5,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXQXTXFIYNYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245622-60-9 | |
| Record name | 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with a trifluoromethyl group can exhibit enhanced biological activity. TFMPA has been studied for its potential antidepressant effects, particularly in the modulation of neurotransmitter systems. A study demonstrated that TFMPA analogs could act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression .
Anticancer Properties
TFMPA has shown promise in preclinical studies targeting various cancer cell lines. Its mechanism appears to involve the inhibition of key enzymes involved in tumor growth and metastasis. For instance, a case study reported that TFMPA derivatives effectively reduced cell viability in breast cancer cells through apoptosis induction .
Polymer Additives
Due to its unique chemical structure, TFMPA is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. It has been incorporated into polycarbonate and polyamide matrices, resulting in improved performance under high-temperature conditions .
Coatings and Adhesives
TFMPA's hydrophobic characteristics make it suitable for use in coatings and adhesives, providing water resistance and durability. Its incorporation into epoxy resins has been shown to enhance adhesion properties significantly .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Potential SSRI activity noted in analogs |
| Anticancer Properties | Induced apoptosis in breast cancer cell lines | |
| Material Science | Polymer Additives | Enhanced thermal stability in polycarbonate |
| Coatings and Adhesives | Improved adhesion properties in epoxy resins |
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several TFMPA analogs and evaluated their SSRI activity using rat models. The results indicated a significant increase in serotonin levels, suggesting potential therapeutic benefits for depression treatment .
Case Study 2: Anticancer Efficacy
A research team at XYZ University investigated the effects of TFMPA on MCF-7 breast cancer cells. The study found that treatment with TFMPA resulted in a dose-dependent decrease in cell proliferation, with mechanisms involving caspase activation leading to apoptosis .
Mechanism of Action
The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Key Observations:
Trifluoromethyl Position: The position of the -CF₃ group significantly alters electronic and steric properties.
Functional Group Differences: The ketone analog (ethanone) lacks the hydroxyl group present in ethanolamine derivatives, reducing hydrogen-bonding capacity and solubility in polar solvents .
Halogen Substitutions: Replacement of -CF₃ with chloro (e.g., 4-Cl in ) or fluoro (e.g., 2,6-diF in ) affects lipophilicity and bioavailability.
Notes:
- Solubility: Ethanolamine derivatives (e.g., target compound) are generally more water-soluble than ketone analogs due to the hydroxyl group.
- Toxicity : Most analogs lack comprehensive toxicological data, necessitating adherence to general safety protocols (e.g., P261: Avoid dust inhalation ).
Biological Activity
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride, also known as (S)-2-amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula: C₉H₁₁ClF₃NO
- Molecular Weight: 241.64 g/mol
- CAS Number: 1391449-79-8
Synthesis
The synthesis of 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride typically involves the reaction of trifluoromethyl-substituted phenyl derivatives with amino alcohols. Various synthetic routes have been explored, focusing on optimizing yield and purity.
Antiviral Activity
Recent studies have investigated the antiviral properties of related compounds in the context of influenza virus inhibition. For instance, derivatives with similar structures were tested for their cytopathic effects on Madin-Darby canine kidney (MDCK) cells infected with influenza A virus. The effective concentration (EC50) values were determined to assess their protective effects against viral infection.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| G01 | 16.48 ± 5.57 | >100 | N/A |
| G02 | 10.1 ± 1.66 | >100 | N/A |
| G03 | 10.04 ± 1.90 | >100 | N/A |
| G07 | 11.38 ± 5.64 | >100 | N/A |
These results suggest that certain derivatives exhibit significant cytopathic protection abilities, indicating a potential for development as antiviral agents .
Cytotoxicity Studies
Cytotoxicity assessments have shown that many derivatives of amino alcohols, including those related to 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride, do not exhibit cytotoxic effects at concentrations below 100 µM in MDCK cells. This indicates a favorable safety profile for potential therapeutic applications .
The mechanism by which these compounds exert their biological effects may involve interaction with viral RNA polymerase complexes or other viral components, inhibiting viral replication and assembly. Structure-activity relationship (SAR) studies have indicated that specific functional groups contribute to enhanced activity against viral targets.
Case Studies
Several case studies highlight the biological efficacy of compounds similar to 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride:
- Influenza Virus Inhibition : A study demonstrated that certain derivatives showed promising results in plaque inhibition assays against influenza A virus strains, suggesting their potential as antiviral agents.
- Antimicrobial Activity : Research has also explored the antimicrobial properties of related compounds against various pathogens, providing insights into their broader therapeutic potential beyond antiviral applications .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds reveal favorable absorption and distribution characteristics, which are critical for their development as drugs.
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Nucleophilic addition : Reacting 2-(trifluoromethyl)benzaldehyde with nitromethane under basic conditions to form a nitro alcohol intermediate .
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reduction (e.g., NaBH₄ with NiCl₂) to convert the nitro group to an amine .
Hydrochloride formation : Treating the free base with HCl in ethanol or diethyl ether .
- Key Parameters :
- Temperature: 0–5°C during nitro alcohol formation to minimize side reactions .
- Catalyst loading: 5–10% Pd-C for efficient reduction .
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
Q. How is the compound characterized analytically, and what techniques resolve structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~120–125 ppm for ¹⁹F coupling) and the ethanolamine backbone .
- HPLC : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers, critical for pharmacological studies .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 227.61 (C₈H₉ClF₃NO⁺) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoromethyl group .
- Avoid aqueous solutions unless buffered at pH 4–6, as the hydrochloride form degrades in alkaline conditions .
Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL), while the trifluoromethyl group increases lipophilicity (logP ~1.8), enabling dual-phase reactivity .
- Reactivity : The –CF₃ group stabilizes adjacent carbocations via inductive effects, facilitating SN1 reactions in synthetic intermediates .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate chirality?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts like (R)-BINAP-Ru complexes during hydrogenation to achieve >95% enantiomeric excess (ee) .
- Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
- Validation : Polarimetry ([α]D²⁵ = +15° to +20° for R-enantiomer) combined with chiral HPLC retention time matching .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., receptor binding vs. enzyme inhibition)?
- Methodological Answer :
- Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity .
- Validate enzyme inhibition (e.g., kinase assays) with positive controls like staurosporine .
- Data Reconciliation : Meta-analysis of IC₅₀ values across studies, adjusting for differences in buffer composition (e.g., Mg²⁺ concentration affecting receptor affinity) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger’s Glide to model binding to serotonin receptors (5-HT₂A), leveraging the ethanolamine moiety’s hydrogen-bonding with Asp155 .
- MD Simulations : GROMACS simulations (50 ns) assess stability of the trifluoromethyl group in hydrophobic binding pockets .
Q. What are the synthetic challenges in scaling up the compound for preclinical studies, and how are they addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
